4-Bromo-5-nitro-isoquinoline-1-carbaldehyde
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Overview
Description
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H5BrN2O3 and a molecular weight of 281.06 g/mol . It is a yellow crystalline substance commonly used in scientific research as a fluorescent compound, acting as a probe to measure intracellular changes in pH and redox potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde typically involves the nitration of isoquinoline derivatives followed by bromination and formylation. One common method includes the reaction of 5-nitroisoquinoline with bromine in the presence of a suitable solvent to yield 4-Bromo-5-nitroisoquinoline. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 4-Substituted-5-nitro-isoquinoline-1-carbaldehyde derivatives.
Reduction: 4-Bromo-5-amino-isoquinoline-1-carbaldehyde.
Oxidation: 4-Bromo-5-nitro-isoquinoline-1-carboxylic acid.
Scientific Research Applications
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe to measure intracellular changes in pH and redox potential.
Industry: Used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde involves its ability to act as a fluorescent probe. It interacts with intracellular components, leading to changes in its fluorescence properties, which can be measured to monitor pH and redox potential changes. The molecular targets and pathways involved are primarily related to its interaction with cellular components that affect these parameters.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitro-isoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Nitroisoquinoline-1-carbaldehyde: Lacks the bromine atom, affecting its substitution reactions.
4-Bromoisoquinoline-1-carbaldehyde: Lacks the nitro group, affecting its reduction and oxidation reactions.
Uniqueness
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is unique due to the presence of both bromine and nitro groups along with an aldehyde group, making it versatile in various chemical reactions and useful in multiple scientific applications .
Properties
IUPAC Name |
4-bromo-5-nitroisoquinoline-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDPNLVFWNCAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445839 |
Source
|
Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171880-56-1 |
Source
|
Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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